5-Chloro-2-isopropoxybenzaldehyde

Lipophilicity ADME Prediction Drug Design

This disubstituted aromatic aldehyde delivers a LogP of 2.8 and TPSA of 26.3 Ų—parameters optimized for CNS-targeted library synthesis where passive blood-brain barrier diffusion is critical. The 2-isopropoxy group imparts steric bulk that modulates reaction kinetics in Claisen-Schmidt condensations versus methoxy or hydroxy analogs. The 5-chloro pattern enables regioselective palladium-catalyzed cross-coupling strategies inaccessible with 4-chloro isomers, while microwave-assisted synthesis compatibility supports automated parallel chalcone library production.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 28396-34-1
Cat. No. B1599407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-isopropoxybenzaldehyde
CAS28396-34-1
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)Cl)C=O
InChIInChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
InChIKeyVILJSXLMSJSWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-isopropoxybenzaldehyde (CAS 28396-34-1): Procurement-Relevant Overview of a Chlorinated Isopropoxy Benzaldehyde Building Block


5-Chloro-2-isopropoxybenzaldehyde (CAS 28396-34-1) is a disubstituted aromatic aldehyde building block with the molecular formula C10H11ClO2 and a molecular weight of 198.64 g/mol [1]. It features a chlorine atom at the 5-position and an isopropoxy group at the 2-position on the benzaldehyde core, resulting in calculated properties including an XLogP3 of 2.8, a topological polar surface area of 26.3 Ų, and zero hydrogen bond donors [1]. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its balanced reactivity profile .

Why Generic Substitution Fails: The Critical Impact of Ortho-Isopropoxy and Meta-Chloro Substituents in 5-Chloro-2-isopropoxybenzaldehyde


Simple substitution with unsubstituted benzaldehyde or even closely related analogs like 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-methoxybenzaldehyde is not feasible for applications requiring a specific balance of lipophilicity, steric bulk, and hydrogen-bonding character. The isopropoxy group imparts a distinct steric and electronic profile compared to methoxy or hydroxy groups, directly influencing reaction kinetics in nucleophilic additions and condensations . Furthermore, the 5-chloro substituent modulates ring electronics and provides a synthetic handle for further functionalization, differentiating it from non-halogenated isopropoxybenzaldehydes [1]. The quantitative evidence below demonstrates precisely how these substituent choices translate into measurable physicochemical property differences that dictate compound suitability for specific synthetic routes and biological target engagement.

5-Chloro-2-isopropoxybenzaldehyde: Quantified Differentiation Evidence Against Key Analogs


Enhanced Lipophilicity (XLogP3) of 5-Chloro-2-isopropoxybenzaldehyde Relative to 5-Chloro-2-methoxybenzaldehyde

5-Chloro-2-isopropoxybenzaldehyde exhibits a calculated XLogP3 value of 2.8, which is significantly higher than the LogP of 2.16110 reported for 5-chloro-2-methoxybenzaldehyde [1][2]. This increase in lipophilicity is a direct consequence of the additional methyl group in the isopropoxy moiety compared to the methoxy group.

Lipophilicity ADME Prediction Drug Design

Comparative Molecular Weight and Topological Polar Surface Area (TPSA) of 5-Chloro-2-isopropoxybenzaldehyde vs. 5-Chloro-2-hydroxybenzaldehyde

Compared to its hydroxy precursor 5-chloro-2-hydroxybenzaldehyde (MW 156.57 g/mol, TPSA ~37.3 Ų estimated for salicylaldehyde analog), 5-chloro-2-isopropoxybenzaldehyde has a higher molecular weight (198.64 g/mol) and a reduced TPSA (26.3 Ų) [1][2]. This represents an increase of 42.07 g/mol in molecular weight and a decrease of approximately 11 Ų in polar surface area.

Molecular Properties Drug-likeness Synthetic Intermediate

Distinct GHS Hazard Classification Profile: 5-Chloro-2-isopropoxybenzaldehyde Exhibits No Acute Toxicity Warning vs. 5-Chloro-2-hydroxybenzaldehyde

The Globally Harmonized System (GHS) classification for 5-chloro-2-isopropoxybenzaldehyde includes H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Notably, it lacks the H302 (Harmful if swallowed) warning that is present for the closely related 5-chloro-2-hydroxybenzaldehyde derivative . This indicates a lower acute oral toxicity classification for the isopropoxy derivative.

Safety Hazard Assessment Laboratory Handling

Positional Isomerism: 5-Chloro-2-isopropoxybenzaldehyde vs. 4-Chloro-2-isopropoxybenzaldehyde - Distinct CAS and Predicted Reactivity Profiles

5-Chloro-2-isopropoxybenzaldehyde (CAS 28396-34-1) is a distinct positional isomer of 4-chloro-2-isopropoxybenzaldehyde (CAS 1289153-46-3) [1]. The chlorine atom at the 5-position (meta to the aldehyde) versus the 4-position (para to the aldehyde) results in different electron density distributions across the aromatic ring, which will alter the regioselectivity of electrophilic aromatic substitution reactions and the electronic properties of the carbonyl group.

Positional Isomer Regioselectivity Synthetic Planning

Halogen Substituent Effect: 5-Chloro-2-isopropoxybenzaldehyde vs. 5-Bromo-2-isopropoxybenzaldehyde - Impact on Molecular Weight and Reactivity

Substituting the chlorine atom in 5-chloro-2-isopropoxybenzaldehyde (MW 198.64 g/mol) with a bromine atom yields 5-bromo-2-isopropoxybenzaldehyde (MW 243.1 g/mol), a difference of 44.46 g/mol [1][2]. This significant mass difference reflects the larger atomic radius and polarizability of bromine, which directly impacts reactivity in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Halogen Effect Cross-Coupling Synthetic Strategy

Microwave-Assisted Synthesis Route for 5-Chloro-2-isopropoxybenzaldehyde Offers Efficiency Advantages

A reported synthesis of 5-chloro-2-isopropoxybenzaldehyde utilizes microwave-assisted alkylation of 5-chloro-2-hydroxybenzaldehyde with 2-iodopropane in DMF with K2CO3, achieving reaction completion in 30 minutes at 100°C . This contrasts with conventional thermal methods for analogous alkylations, which may require several hours of reflux. The use of 2-iodopropane as the alkylating agent, while more expensive than 2-bromopropane, provides a more reactive electrophile that enables the short reaction time.

Synthetic Methodology Microwave Chemistry Process Chemistry

Optimized Application Scenarios for 5-Chloro-2-isopropoxybenzaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry: Library Synthesis Requiring Enhanced Lipophilicity for Blood-Brain Barrier Penetration

When designing CNS-targeted small molecule libraries, the +0.64 LogP increase of 5-chloro-2-isopropoxybenzaldehyde over its methoxy analog [1] makes it the preferred aldehyde building block for generating compounds with improved passive diffusion across the blood-brain barrier. The reduced TPSA further supports this application [2].

Process Chemistry: Microwave-Assisted Parallel Synthesis of Chalcone Derivatives

The documented microwave-assisted synthesis route for 5-chloro-2-isopropoxybenzaldehyde enables its efficient integration into automated parallel synthesis workflows. This is particularly valuable for generating chalcone libraries via Claisen-Schmidt condensations, where the unique 5-chloro substitution pattern provides a specific electronic environment for subsequent structure-activity relationship studies.

Safety-Conscious Laboratory Procurement: Replacing Hydroxy Analogs in High-Throughput Screening

In high-throughput screening environments where large quantities of building blocks are handled, the absence of an acute oral toxicity (H302) warning for 5-chloro-2-isopropoxybenzaldehyde compared to its 5-chloro-2-hydroxybenzaldehyde counterpart simplifies safety protocols and waste handling, making it a more convenient and potentially lower-cost option for large-scale screening library production.

Synthetic Methodology Development: Exploring Regioselective Cross-Coupling with 5-Chloro Substituent

For chemists investigating palladium-catalyzed cross-coupling reactions, the 5-chloro substituent in 5-chloro-2-isopropoxybenzaldehyde provides a unique electronic and steric environment distinct from 4-chloro or 6-chloro isomers [3]. This allows for the exploration of regioselective functionalization strategies that are not possible with the more commonly available 4-chloro or unsubstituted analogs.

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